molecular formula C10H9Cl3N2O2 B6162085 ethyl (2Z)-2-chloro-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetate CAS No. 1262796-54-2

ethyl (2Z)-2-chloro-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetate

Cat. No. B6162085
CAS RN: 1262796-54-2
M. Wt: 295.5
InChI Key:
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Description

Ethyl (2Z)-2-chloro-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetate, also known as EDC, is a synthetic organic compound used in various scientific and industrial applications. It is a colorless solid that is soluble in water, alcohol, and most organic solvents. EDC is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an intermediate in the production of other compounds. It is also used in the production of pharmaceuticals, pesticides, and other chemicals.

Scientific Research Applications

Ethyl (2Z)-2-chloro-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetate is used in a variety of scientific research applications, including biochemistry, molecular biology, and pharmacology. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an intermediate in the production of other compounds. In biochemistry, ethyl (2Z)-2-chloro-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetate is used to cross-link proteins and peptides, which can be used to study protein structure and function. In molecular biology, ethyl (2Z)-2-chloro-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetate is used to study gene expression, DNA replication, and protein-protein interactions. In pharmacology, ethyl (2Z)-2-chloro-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetate is used to study drug-receptor interactions and to develop new drugs.

Mechanism of Action

Ethyl (2Z)-2-chloro-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetate acts as a bifunctional reagent, meaning that it can react with two different functional groups of a molecule. Specifically, ethyl (2Z)-2-chloro-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetate can react with amine and hydroxyl groups, forming a covalent bond between the two functional groups. This reaction is known as a Michael addition reaction. The reaction is reversible, meaning that the bond can be broken and the two functional groups can be separated.
Biochemical and Physiological Effects
ethyl (2Z)-2-chloro-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetate is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases, which are involved in the breakdown of proteins. It has also been shown to interfere with the binding of hormones to their receptors, leading to changes in hormone levels. In addition, ethyl (2Z)-2-chloro-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetate has been shown to interfere with the binding of drugs to their receptors, leading to changes in drug levels.

Advantages and Limitations for Lab Experiments

Ethyl (2Z)-2-chloro-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time. Additionally, it can be used in a variety of applications, from organic synthesis to biochemistry.
However, there are also some limitations to using ethyl (2Z)-2-chloro-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetate in laboratory experiments. It is toxic and should be handled with care. It is also corrosive and can damage laboratory equipment. Additionally, ethyl (2Z)-2-chloro-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetate can react with other compounds, leading to unwanted side reactions.

Future Directions

There are a number of potential future directions for research involving ethyl (2Z)-2-chloro-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetate. These include further investigation into the biochemical and physiological effects of ethyl (2Z)-2-chloro-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetate, as well as its potential applications in drug development. Additionally, further research could be conducted into the mechanism of action of ethyl (2Z)-2-chloro-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetate and its potential interactions with other compounds. Finally, further research could be conducted into the use of ethyl (2Z)-2-chloro-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetate in polymerization reactions and other industrial applications.

Synthesis Methods

Ethyl (2Z)-2-chloro-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetate can be synthesized from a variety of starting materials, including ethylene, 2,4-dichlorophenol, and hydrazine. The most common method of synthesis involves the reaction of ethylene and 2,4-dichlorophenol in the presence of a base, such as sodium hydroxide, to form ethyl (2Z)-2-chloro-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetate. This reaction is typically carried out at temperatures between 80°C and 120°C. The reaction can also be carried out in the presence of a catalyst, such as zinc chloride, to increase the rate of the reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl (2Z)-2-chloro-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetate involves the reaction of ethyl 2-chloro-2-oxoacetate with 2,4-dichlorophenylhydrazine followed by the addition of acetic anhydride and sodium acetate.", "Starting Materials": [ "Ethyl 2-chloro-2-oxoacetate", "2,4-dichlorophenylhydrazine", "Acetic anhydride", "Sodium acetate" ], "Reaction": [ "Step 1: Ethyl 2-chloro-2-oxoacetate is reacted with 2,4-dichlorophenylhydrazine in the presence of a base such as sodium ethoxide to form ethyl 2-chloro-2-[2-(2,4-dichlorophenyl)hydrazin-1-yl]acetate.", "Step 2: Acetic anhydride is added to the reaction mixture and the resulting mixture is heated to form ethyl (2Z)-2-chloro-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetate.", "Step 3: The reaction mixture is then cooled and treated with sodium acetate to neutralize any remaining acid and to form the final product, ethyl (2Z)-2-chloro-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetate." ] }

CAS RN

1262796-54-2

Molecular Formula

C10H9Cl3N2O2

Molecular Weight

295.5

Purity

95

Origin of Product

United States

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